molecular formula C6H11N3S B1287656 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine CAS No. 13383-44-3

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1287656
CAS No.: 13383-44-3
M. Wt: 157.24 g/mol
InChI Key: QKMOPVJLRQVWKD-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The tert-butyl group attached to the thiadiazole ring significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazoles with different functional groups.

Scientific Research Applications

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

    3-(tert-Butyl)-1,2,4-triazole-5-amine: Similar structure but with a triazole ring instead of a thiadiazole ring.

    3-(tert-Butyl)-1,2,4-oxadiazole-5-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    3-(tert-Butyl)-1,2,4-thiadiazol-5-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness: 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the tert-butyl group and the thiadiazole ring. The tert-butyl group enhances the compound’s stability and lipophilicity, while the thiadiazole ring provides a versatile platform for chemical modifications and interactions with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-tert-butyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOPVJLRQVWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616980
Record name 3-tert-Butyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13383-44-3
Record name 3-tert-Butyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
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